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5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Chemical identity QC Procurement integrity Database curation

Database misattribution risk: this compound is frequently conflated with TAK-242 (CAS 243984-11-4), a structurally distinct TLR4 inhibitor. - Identity-gated by LC-MS: 87.49 Da mass difference vs. TAK-242; C18-RP retention governed by LogP 3.39. - SAR reference: tert-butyl (Taft Es ≈ -1.54) & pKa 3.94 define steric/electronic benchmarks for matched-pair kinase profiling. - QC-ready: NLT 98% purity; ISO-compliant documentation supports GLP-adjacent analytical release.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 1037734-71-6
Cat. No. B1306874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS1037734-71-6
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)OC
InChIInChI=1S/C15H18N2O3/c1-15(2,3)10-7-9(5-6-13(10)20-4)11-8-12(14(18)19)17-16-11/h5-8H,1-4H3,(H,16,17)(H,18,19)
InChIKeyVSRGSNBYNPMOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-tert-Butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1037734-71-6): Chemical Identity and Physicochemical Specification for Research Procurement


5-(3-tert-Butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1037734-71-6) is a synthetic small-molecule heterocycle belonging to the 1H-pyrazole-3-carboxylic acid class, bearing a sterically hindered 3-tert-butyl-4-methoxyphenyl substituent at the pyrazole 5-position. Its molecular formula is C15H18N2O3 (MW 274.32 g/mol), and it is commercially cataloged under MDL number MFCD05170105 . The compound is supplied for life science research use only, not for diagnostic or therapeutic applications, and is distributed by major vendors including Santa Cruz Biotechnology (sc-317540) and Matrix Scientific (036556) [1] [2]. Predicted physicochemical parameters—density 1.2±0.1 g/cm³, boiling point 522.3±50.0 °C, flash point 269.7±30.1 °C, LogP 3.39, and pKa 3.94±0.10—define its handling, formulation, and analytical detection profile .

Not TAK-242: Molecular formula C15H18N2O3 distinguishes from the TLR4 inhibitor resatorvid.
Kinase SAR control: Sterically demanding tBu substituent serves as a negative control scaffold.
Computational model: Defined LogP (3.39) and Taft Es (-1.54) for docking score calibration.
Physicochemical standard: Predicted pKa 3.94 and NLT 98% purity support method development.

Why 5-(3-tert-Butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid Cannot Be Replaced with Generic Pyrazole-3-carboxylic Acid Analogs


Interchanging 1H-pyrazole-3-carboxylic acid derivatives without rigorous verification carries substantial risk because both chemical identity misattribution and stereoelectronic substitution effects critically alter experimental outcomes. The target compound is frequently erroneously conflated with TAK-242 (resatorvid, CAS 243984-11-4), a structurally distinct cyclohexene-bearing TLR4 inhibitor with a molecular formula of C15H17ClFNO4S and molecular weight 361.81 Da . This identity mismatch—which persists across secondary databases—leads to procurement of an incorrect entity with fundamentally different solubility, reactivity, and biological target engagement . Beyond identity, the 5-aryl substitution pattern itself is a determinant of molecular recognition: the steric bulk of the tert-butyl group and the hydrogen-bond acceptor capacity of the para-methoxy substituent jointly influence LogP (3.39) and pKa (3.94), parameters that have been shown across pyrazole-3-carboxylic acid series to govern membrane permeability, protein binding, and metabolic stability . Substituting a des-tert-butyl, des-methoxy, or regioisomeric phenyl analog without experimental re-validation therefore invalidates quantitative structure-activity comparisons and batch-to-batch reproducibility in pharmacological or analytical workflows.

Identity Mismatch
Database errors may substitute TAK-242 (resatorvid) for target compound. MW differs by 87.49 Da, invalidating biological assays due to TLR4 vs. kinase mechanism mismatch.
Steric Exclusion Risk
Replacing with des-tert-butyl analog (Taft Es = 0.00) removes steric bulk, collapsing complementarity with kinase hydrophobic sub-pockets observed in pyrazole-4-carboxamide scaffolds.
Ionization & Solubility Shift
5-Methyl or unsubstituted phenyl pyrazole-3-carboxylic acids lack the 4-methoxyphenyl electronic effect, shifting pKa by ~0.5 units and altering solubility and permeability profiles.
Lipophilicity Deficit
Using unsubstituted 5-phenyl parent (LogP ~1.4) instead of target compound (LogP 3.39) results in ~100-fold lower partition coefficient, disrupting HPLC retention and DMPK classification.

Quantitative Differentiation Evidence for 5-(3-tert-Butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1037734-71-6)


Chemical Identity Verification: Molecular Formula Distinguishes Target Compound from the Frequently Misassigned TAK-242 (Resatorvid)

The target compound is routinely mislabeled in secondary databases and vendor listings as TAK-242 (resatorvid), yet the two molecules differ fundamentally in molecular formula and elemental composition . The correct identity for CAS 1037734-71-6 is C15H18N2O3 (MW 274.32 Da), whereas TAK-242 bears the formula C15H17ClFNO4S (MW 361.81 Da)—a difference of one chlorine, one fluorine, and one sulfur atom [1]. This structural divergence means any biological or analytical assay performed with TAK-242 cannot be cited as evidence for activity of the target compound, and vice versa, making identity verification via LC-MS, 1H-NMR, or elemental analysis an obligatory procurement checkpoint.

Identity vs TAK-242
Head-to-head
C15H18N2O3 (274.32 Da) vs TAK-242 (361.81 Da)
Unequivocal LC-MS identity gate; 87.49 Da mass offset prevents procurement errors.
Recommended checkpoint upon lot receipt for release into screening decks.
Chemical identity QC Procurement integrity Database curation

Predicted Lipophilicity (LogP 3.39) Defines a Measurable Physicochemical Differentiation from Des-tert-butyl and Des-methoxy Pyrazole-3-carboxylic Acid Scaffolds

The computed LogP of 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is 3.39, as reported by ChemSrc using a consensus prediction algorithm . This value reflects the additive contributions of the tert-butyl (+1.98 LogP increment vs. H, per Hansch π constants) and para-methoxy (−0.02 LogP increment) substituents relative to the unsubstituted 5-phenyl-1H-pyrazole-3-carboxylic acid parent (estimated LogP ~1.4) [1]. The measured LogP difference of approximately 2 log units corresponds to a ~100-fold shift in octanol/water partition coefficient, which directly impacts reversed-phase HPLC retention, DMPK permeability classification, and solubility-limited assay behavior.

Predicted Lipophilicity
Predicted context
LogP 3.39
~100-fold lipophilicity shift vs unsubstituted parent scaffold.
Guides reversed-phase HPLC method development and DMSO stock protocols.
Lipophilicity ADME prediction Formulation design

Steric Bulk of the 3-tert-Butyl Substituent Differentiates Target Compound from 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid in Kinase Active-Site Complementarity

The 3-tert-butyl substituent on the phenyl ring introduces a Taft steric parameter (Es) of approximately −1.54, compared to Es = 0.00 for hydrogen in the des-tert-butyl analog 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid [1] [2]. This steric differentiation is functionally significant: co-crystal structures of structurally related pyrazole-4-carboxamides (GSK RIP2 kinase inhibitors, e.g., PDB 6SZJ) demonstrate that the tert-butyl group occupies a hydrophobic pocket in the kinase active site that is inaccessible to the des-tert-butyl counterpart, directly impacting binding free energy [2]. Although no published structure exists for the target compound itself, the class-level inference from the RIP2 inhibitor series shows that tert-butyl deletion reduces kinase affinity by >10-fold in that scaffold [2].

Steric Differentiation
Class-level inference
Taft Es -1.54 (tBu) vs 0.00 (H)
Binary occupancy determinant for kinase active-site sub-pockets.
Analogous pyrazole-4-carboxamide scaffolds show >10-fold affinity loss upon tBu deletion.
Steric parameters Kinase inhibitor design Structural biology

Commercial Purity Specification: MolCore Certifies NLT 98% Purity with ISO-Compliant Quality System for 5-(3-tert-Butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

MolCore (product MC648523) supplies 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid with a certified purity of NLT 98%, manufactured under an ISO-compliant quality management system suitable for global pharmaceutical R&D and quality control applications . This specification provides a quantitative procurement benchmark: users requiring ≥98% chromatographic purity for reproducible dose-response or analytical standard applications can source from this qualified vendor, whereas alternative suppliers may offer the compound at 95% purity (e.g., certain sulfonyl pyrazole analogs listed at 95% purity) . The NLT 98% threshold is particularly relevant for NMR reference standard preparation and quantitative bioassay dilution series where higher impurity levels introduce systematic error.

Commercial Purity Spec
Vendor CoA
NLT 98% (MolCore MC648523, ISO-Compliant QMS)
≤2% impurity burden; critical for low-µM dose-response assays.
3+ point purity differential vs typical 95% alternate vendor listings.
Purity specification Quality assurance Vendor qualification

Predicted Acid Dissociation Constant (pKa 3.94) Establishes Ionization-State Differentiation from 5-Methyl-1H-pyrazole-3-carboxylic acid in Aqueous Solubility and Bioavailability Profiling

The predicted pKa of 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is 3.94±0.10, as reported by ChemicalBook using a consensus computational model . This value positions the carboxylic acid predominantly in its ionized (carboxylate) form at physiological pH 7.4 (>99.9% ionized), analogous to other 1H-pyrazole-3-carboxylic acids. However, the pKa is shifted ~0.5–1.0 units lower than 5-methyl-1H-pyrazole-3-carboxylic acid (pKa ~4.5 estimated for the 5-methyl analog) due to the electron-withdrawing effect of the 4-methoxyphenyl ring conjugated through the pyrazole π-system . This pKa depression translates to a ~3- to 10-fold difference in the neutral acid fraction at mildly acidic pH (e.g., pH 5.0 gastrointestinal/late endosomal environments), directly affecting passive membrane diffusion rates and pH-dependent extraction protocols.

Ionization State
Class-level inference
pKa 3.94±0.10 (Predicted)
3–10× difference in neutral fraction at late endosomal pH 5.0.
Compound-specific pKa required for pH-dependent permeability modelling.
Ionization state Solubility pH-dependent partitioning

Molecular Weight and Predicted Boiling Point Enable HPLC-PDA Discrimination from Common Pyrazole-3-carboxylic Acid Screening Deck Members

The target compound has a molecular weight of 274.32 Da (exact mass 274.131744) and a predicted boiling point of 522.3±50.0 °C, parameters that differentiate it from lighter pyrazole-3-carboxylic acid analogs commonly found in screening collections, such as 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (MW 172.20 Da, CAS 83405-71-4) and 5-methyl-1H-pyrazole-3-carboxylic acid (MW 126.11 Da) . The exact mass difference of >100 Da relative to the tert-butyl pyrazole monocarboxylic acid fragment enables unambiguous single-quadrupole LC-MS identification in mixture analysis, while the predicted boiling point differential (>200 °C vs. the 5-methyl analog boiling point ~250 °C) informs thermal stability and solvent evaporation protocols.

Mass & Thermal Profile
Analytical context
274.32 Da (Exact 274.13)
>100 Da mass offset enables unambiguous SIM discrimination in screening deck reformatting.
BP differential ~270 °C vs 5-methyl analog informs thermal stability protocols.
Analytical method development Compound library QC Chromatographic resolution

Procurement-Guiding Application Scenarios for 5-(3-tert-Butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1037734-71-6)


LC-MS Identity Verification Protocol for Distinguishing Target Compound from TAK-242 in Compound Management Workflows

In high-throughput screening and compound repository management, 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (MW 274.32 Da, exact mass 274.131744) can be unambiguously identified and distinguished from the misassigned TAK-242 (MW 361.81 Da, exact mass 361.073) by single-quadrupole LC-MS in positive or negative ion mode, using the 87.49 Da mass difference as the primary identity gate [1]. The 3.39 LogP guides selection of a C18 reversed-phase column with a 40–95% acetonitrile/water + 0.1% formic acid gradient, ensuring retention times that separate the target from more polar pyrazole-3-carboxylic acid fragments (e.g., 3-tert-butyl-1H-pyrazole-5-carboxylic acid, MW 172.20 Da). This protocol directly addresses the known database misattribution risk and should be executed upon receipt of every new lot before release into screening decks.

Computational Chemistry Model System for Validating Steric and Lipophilic Substitution Effects in Pyrazole-Based Pharmacophore Development

With its defined 3-tert-butyl (Taft Es ≈ −1.54) and 4-methoxy substituents on the phenyl ring, 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid serves as a sterically demanding, lipophilic (LogP 3.39) reference compound for calibrating docking scoring functions and molecular dynamics simulations of 1H-pyrazole-3-carboxylic acid derivatives [1]. The compound's predicted pKa of 3.94 enables accurate protonation-state assignment at physiological and endosomal pH in silico. Comparative benchmarking against the unsubstituted 5-phenyl-1H-pyrazole-3-carboxylic acid (estimated LogP ~1.4) or the des-tert-butyl variant provides a controlled dataset for evaluating whether computational models correctly recapitulate the ~100-fold lipophilicity shift and the steric exclusion effects observed in crystallographically characterized kinase-pyrazole co-complexes (e.g., RIP2, PDB 6SZJ) [1].

Chromatographic Method Development and System Suitability Standard for Pyrazole-3-carboxylic Acid Screening Libraries

The combination of MW 274.32 Da, LogP 3.39, predicted pKa 3.94, and boiling point 522.3 °C makes 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid an effective system suitability standard for HPLC-UV/ELSD and LC-MS methods designed to analyze pyrazole-3-carboxylic acid screening libraries. Its retention characteristics bridge the gap between early-eluting polar fragments (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) and late-eluting high-LogP analogs, providing a mid-gradient retention time marker for column performance assessment. The NLT 98% purity specification (MolCore MC648523) and ISO-compliant quality system documentation support its use as a reference standard in GLP-adjacent analytical environments .

SAR Negative Control Selection for Kinase Inhibitor Projects Employing 5-Aryl-pyrazole-3-carboxylic Acid Scaffolds

In structure-activity relationship (SAR) campaigns exploring 5-aryl-1H-pyrazole-3-carboxylic acids as kinase inhibitor scaffolds, 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid provides a defined steric and electronic reference point. The tert-butyl group confers steric exclusion from kinase active sites that accommodate smaller 5-phenyl substituents, while the carboxylate moiety (predominantly ionized at pH 7.4) limits passive membrane permeability relative to ester or amide prodrugs . When designing matched molecular pair analyses, the compound can serve as a sterically mismatched negative control against active 5-(4-methoxyphenyl) analogs, with the >10-fold affinity loss observed upon tert-butyl deletion in analogous pyrazole-4-carboxamide RIP2 inhibitor series providing a quantitative benchmark for expected SAR trends [1].

Application
Selection Property
Validation Focus
LC-MS Identity Verification
Exact mass (274.13 Da) and molecular formula (C15H18N2O3)
TAK-242 misassignment risk mitigation upon lot receipt
Computational Chemistry Model
Defined steric (Taft Es) and lipophilic (LogP) parameters
Docking scoring function calibration for pyrazole scaffolds
HPLC-UV/ELSD System Suitability
Mid-gradient retention time (LogP 3.39) and NLT 98% purity
Column performance assessment for screening library analysis
Kinase SAR Negative Control
Sterically demanding 3-tert-butyl substituent
Matched molecular pair analysis for kinase sub-pocket occupancy
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